3-Acetyl-4-fluorobenzenesulphonyl chloride
Description
Contextualization within Substituted Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a critical class of organic compounds, widely recognized for their application as intermediates in the synthesis of numerous chemicals, including pharmaceuticals, agrochemicals, and dyes. fluorine1.ruamebaownd.com The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, readily engaging in reactions with a variety of nucleophiles such as amines, alcohols, and phenols to form sulfonamides and sulfonate esters, respectively. amebaownd.comnoaa.gov This reactivity makes benzenesulfonyl chloride and its derivatives foundational reagents in organic synthesis. amebaownd.comchemicalbook.com The stability of sulfonyl chlorides is generally greater than that of sulfonyl fluorides, though they are sensitive to moisture and can hydrolyze to the corresponding sulfonic acids. ontosight.ainih.gov The industrial preparation of arylsulfonyl chlorides often involves the reaction of an arene with chlorosulfonic acid. orgsyn.org Given this established importance, substituted arylsulfonyl chlorides like 3-Acetyl-4-fluorobenzenesulphonyl chloride are sought after as they introduce additional points of modification and functionality into a target molecule.
Significance of Acetyl and Fluoro Functionalization in Organic Synthesis
The presence of both an acetyl group and a fluorine atom on the benzenesulfonyl chloride scaffold is not trivial; each imparts distinct and valuable properties that are highly sought after in modern organic and medicinal chemistry.
The acetyl group (-COCH₃), a type of acyl group, significantly influences a molecule's properties. It contains a reactive carbonyl center that can participate in a wide range of chemical transformations, including condensation reactions and the formation of imines and hydrazones. arabjchem.org In pharmaceutical chemistry, the addition of an acetyl group can modify a drug's polarity and bioavailability. mdpi.com The acetyl functional group is also a key component in acylation reactions, where it can be transferred to other molecules, a strategy often employed in the synthesis of esters and amides from highly reactive acyl chlorides. chemistrystudent.comlibretexts.org
The fluoro group (-F) has a profound impact on the physicochemical properties of organic molecules, a feature extensively exploited in drug design. researchgate.net Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. fluorine1.ru Furthermore, due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups and influence molecular conformation. These electronic effects can lead to improved binding affinity of a drug to its target protein. fluorine1.ru The strategic placement of fluorine is a well-established method for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. fluorine1.ruresearchgate.net
Overview of Academic Research Potential for Fluorinated and Acylated Benzenesulphonyl Chlorides
The combination of fluoro and acetyl functionalities on a benzenesulfonyl chloride core creates a molecule with substantial research potential. Fluorine-containing arylsulfonyl chlorides are valuable building blocks for creating compounds with enhanced biological activity, including antibacterial, antitumor, and anti-inflammatory agents. fluorine1.ru The sulfonyl chloride moiety provides a reliable anchor point for coupling the molecule to various substrates, while the acetyl and fluoro groups offer opportunities for subsequent chemical modifications and for fine-tuning the electronic and steric properties of the final product.
Molecules featuring a sulfonyl fluoride (B91410) (SO₂F) moiety, a close relative of the sulfonyl chloride, have garnered increasing interest for their unique reactivity in synthetic and medicinal chemistry. nih.gov While sulfonyl chlorides are generally more reactive, the principles of using these scaffolds in creating complex molecules apply. Research into compounds like this compound is driven by the potential to synthesize novel sulfonamides and sulfonate esters that could serve as new therapeutic agents, molecular probes, or advanced materials. mdpi.com The interplay between the electron-withdrawing nature of the fluorine and sulfonyl chloride groups and the reactive handle of the acetyl group makes this compound a prime candidate for constructing complex molecular architectures with tailored properties. nih.gov
Physicochemical Properties of Related Benzenesulfonyl Chlorides
To provide context for the properties of this compound, the following table lists data for structurally similar compounds.
| Property | Benzenesulfonyl chloride chemicalbook.comsigmaaldrich.com | 3-Fluorobenzenesulfonyl chloride sigmaaldrich.com | 4-Fluorobenzenesulfonyl chloride sigmaaldrich.comchemicalbook.com | 3-Chloro-4-fluorobenzenesulfonyl chloride thermofisher.com |
| CAS Number | 98-09-9 | 701-27-9 | 349-88-2 | 91170-93-3 |
| Molecular Formula | C₆H₅ClO₂S | C₆H₄ClFO₂S | C₆H₄ClFO₂S | C₆H₃Cl₂FO₂S |
| Molecular Weight | 176.62 g/mol | 194.61 g/mol | 194.61 g/mol | 229.05 g/mol |
| Appearance | Colorless to yellowish liquid | Clear colorless to yellow-orange liquid | White solid | Clear yellow liquid |
| Boiling Point | 251-252 °C | 231-232 °C | 95-96 °C / 2 mmHg | Not available |
| Melting Point | 13-15 °C | Not available | 29-31 °C | Not available |
| Density | 1.384 g/mL at 25 °C | 1.463 g/mL at 25 °C | Not available | Not available |
| Refractive Index | n20/D 1.551 | n20/D 1.529 | Not available | 1.5500-1.5540 @ 20°C |
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)7-4-6(14(9,12)13)2-3-8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUPAYSRVSBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Acetyl 4 Fluorobenzenesulphonyl Chloride
Direct Electrophilic Sulfonylation of Fluorinated Acetophenones
The most direct approach to synthesizing 3-Acetyl-4-fluorobenzenesulphonyl chloride is through the electrophilic aromatic substitution (EAS) on 4-fluoroacetophenone. This method involves the introduction of a chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring in a single step, typically using chlorosulfonic acid.
The direct chlorosulfonation of aromatic compounds is a well-established transformation. The reaction is typically performed by treating the aromatic substrate with an excess of chlorosulfonic acid (ClSO₃H), which acts as both the reagent and the solvent. The reaction proceeds via an electrophilic attack of a sulfur trioxide-like species on the electron-rich benzene (B151609) ring.
For the specific case of 4-fluoroacetophenone, the reaction conditions must be carefully controlled to achieve the desired product and minimize side reactions. Key parameters for optimization include reaction temperature, stoichiometry of the reagents, and reaction time. A typical procedure involves the slow addition of the acetophenone (B1666503) substrate to chilled chlorosulfonic acid, followed by controlled heating to complete the reaction. orgsyn.org The reaction mixture is then quenched by pouring it onto ice, which precipitates the crude sulfonyl chloride product.
Table 1: General Conditions for Direct Chlorosulfonation
| Parameter | Condition | Purpose |
| Reagent | Chlorosulfonic Acid (ClSO₃H) | Provides the electrophilic -SO₂Cl group. |
| Stoichiometry | Excess ClSO₃H (e.g., 3-5 equivalents) | Serves as both reagent and solvent, driving the reaction to completion. |
| Temperature | Initial cooling (0-15°C), then gentle heating (e.g., 50-70°C) | Controls the reaction rate and prevents decomposition and side reactions. |
| Reaction Time | 1-4 hours | Ensures complete conversion of the starting material. |
| Work-up | Quenching on ice | Decomposes excess ClSO₃H and precipitates the water-insoluble sulfonyl chloride. |
The primary challenge in the direct sulfonylation of 4-fluoroacetophenone is controlling the position of the incoming chlorosulfonyl group. The regiochemical outcome is dictated by the directing effects of the two substituents already present on the benzene ring: the acetyl group (-COCH₃) and the fluorine atom (-F). pressbooks.publibretexts.org
Acetyl Group (-COCH₃): This is a deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position (i.e., position 3 and 5 relative to itself). libretexts.org
Fluorine Atom (-F): Fluorine is also a deactivating group due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions (position 2 and 4 relative to itself). libretexts.orgmasterorganicchemistry.com
In 4-fluoroacetophenone, these directing effects are in opposition. The fluorine atom at position 4 directs electrophiles to position 3 (ortho) and position 5 (ortho, equivalent to 3). The acetyl group at position 1 directs electrophiles to position 3 (meta) and position 5 (meta). Critically, the activating/deactivating strength of the substituents determines the final outcome. The acetyl group is a strong deactivating group, while the halogen is considered a weak deactivator. lumenlearning.comlibretexts.org Therefore, the directing influence of the less deactivating fluorine atom generally prevails. The substitution is directed to the positions that are least deactivated, which are the positions ortho to the fluorine atom. This leads to the preferential formation of this compound. masterorganicchemistry.com
Multi-Step Synthetic Routes
This approach reverses the order of substitution, starting with a fluorinated benzenesulfonyl chloride and introducing the acetyl group in a subsequent step. The key reaction is the Friedel-Crafts acylation. libretexts.orgbeilstein-journals.org However, this method faces a significant challenge: the sulfonyl chloride group (-SO₂Cl) is a powerful deactivating group, making the aromatic ring highly electron-deficient and resistant to further electrophilic substitution like Friedel-Crafts acylation. libretexts.org
To overcome this limitation, forcing reaction conditions or highly active catalyst systems are required. researchgate.net The use of strong Lewis acids beyond aluminum chloride, such as trifluoromethanesulfonic acid, or performing the reaction under solvent-free conditions at high temperatures, may facilitate the acylation of the deactivated ring. researchgate.netresearchgate.net
An alternative strategy involves a Fries rearrangement. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This pathway would begin with 4-fluorophenol, which is first esterified to 4-fluorophenyl acetate. The subsequent Lewis acid-catalyzed Fries rearrangement migrates the acetyl group from the oxygen to the aromatic ring, primarily at the ortho position, to yield 2-acetyl-5-fluorophenol. The final step would be the chlorosulfonation of this intermediate, where the strongly activating hydroxyl group would control the regioselectivity, directing the sulfonyl chloride group to the adjacent position to form the target molecule.
Table 2: Proposed Fries Rearrangement Route
| Step | Reaction | Reagents | Key Transformation |
| 1 | Esterification | 4-Fluorophenol, Acetyl chloride | Formation of 4-fluorophenyl acetate. |
| 2 | Fries Rearrangement | AlCl₃, Heat | Migration of the acetyl group to form 2-acetyl-5-fluorophenol. wikipedia.org |
| 3 | Chlorosulfonation | Chlorosulfonic Acid | Introduction of the -SO₂Cl group to yield the final product. |
This strategy involves introducing the fluorine atom at a late stage of the synthesis onto a pre-formed acetylbenzenesulfonyl chloride backbone. A prominent method for this transformation is the Balz-Schiemann reaction, which converts an aromatic amino group into a fluorine atom via a diazonium salt intermediate. pressbooks.pub
A plausible synthetic sequence could start with the preparation of an appropriate amino precursor, such as 4-amino-3-acetylbenzenesulfonyl chloride. This intermediate would then undergo diazotization with nitrous acid, followed by treatment with fluoroboric acid (HBF₄) or its salts to form a diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this salt then yields this compound, releasing nitrogen gas and boron trifluoride. pressbooks.pub
Another potential method is halogen exchange fluorination, where a different halogen, typically chlorine, is replaced by fluorine. This would require the synthesis of 3-acetyl-4-chlorobenzenesulfonyl chloride. This precursor could then be treated with a fluoride (B91410) source, such as spray-dried potassium fluoride (KF), often in the presence of a phase-transfer catalyst, to facilitate the nucleophilic aromatic substitution and yield the desired fluorinated product. researchgate.net
A versatile multi-step route involves the use of a thiophenol intermediate. This pathway can be advantageous as the thiol group is an activating, ortho-para director, which facilitates subsequent electrophilic substitution reactions like acylation.
The synthesis can commence with 4-fluorobenzenesulfonyl chloride. This starting material is reduced to 4-fluorothiophenol (B130044). Various reducing agents can be employed, with a common industrial method involving reaction with sodium hydrogen sulfite (B76179) to form a sulfinate, followed by further reduction. google.comgoogle.comjustia.com
The resulting 4-fluorothiophenol can then undergo Friedel-Crafts acylation. The thiol group (-SH) is an ortho-para director, and acylation is expected to occur preferentially at the position ortho to the thiol and meta to the fluorine, yielding 3-acetyl-4-fluorothiophenol. echemi.comstackexchange.com
The final step is the conversion of the thiophenol back into a sulfonyl chloride. This is achieved through oxidative chlorination. A variety of reagents are effective for this transformation, including N-chlorosuccinimide (NCS) in the presence of dilute acid or chlorine gas in an aqueous medium. rsc.org This step regenerates the sulfonyl chloride functionality, completing the synthesis of this compound.
Table 3: Thiophenol Intermediate Route
| Step | Reaction | Starting Material | Key Transformation |
| 1 | Reduction | 4-Fluorobenzenesulfonyl chloride | Formation of 4-fluorothiophenol. google.com |
| 2 | Friedel-Crafts Acylation | 4-Fluorothiophenol | Regioselective introduction of the acetyl group to form 3-acetyl-4-fluorothiophenol. |
| 3 | Oxidative Chlorination | 3-Acetyl-4-fluorothiophenol | Conversion of the thiol group to the sulfonyl chloride. rsc.org |
Alternative Sulfonyl Chloride Formation Methods (e.g., from Sulfonic Acids or Sulfonates)
The conversion of aryl sulfonic acids or their corresponding salts (sulfonates) into sulfonyl chlorides is a fundamental transformation in organic synthesis. This can be achieved using a variety of chlorinating agents, each with its own advantages and specific applications. The precursor, 3-acetyl-4-fluorobenzenesulfonic acid, can be hypothetically synthesized via the sulfonation of 2-fluoroacetophenone. Subsequently, this intermediate sulfonic acid can be converted to this compound.
Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a widely used method. The DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is the active chlorinating species.
Alternatively, phosphorus pentachloride can be employed, which is a powerful chlorinating agent capable of converting both sulfonic acids and their salts to the corresponding sulfonyl chlorides. The reaction typically proceeds under neat conditions or in an inert solvent.
More contemporary and milder reagents have also been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been reported as efficient chlorinating agents for the conversion of sulfonic acids to sulfonyl chlorides under neutral conditions. organic-chemistry.org These methods often offer advantages such as milder reaction conditions and simpler work-up procedures.
Below is a comparative table of common chlorinating agents for the synthesis of aryl sulfonyl chlorides from aryl sulfonic acids, which would be applicable for the synthesis of this compound from its sulfonic acid precursor.
Table 1: Comparison of Chlorinating Agents for Sulfonyl Chloride Formation
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF | Readily available, volatile byproducts | Can be harsh, corrosive, generates SO₂ gas |
| Phosphorus pentachloride (PCl₅) | Neat or in inert solvent, often requires heating | Powerful, effective for salts | Solid reagent, produces solid byproducts (POCl₃) |
| Cyanuric Chloride | Neutral conditions, often in an organic solvent | Mild conditions | Stoichiometric amounts of reagent and base required |
| TAPC | Solvent-free, room temperature | Mild, high efficiency, short reaction times organic-chemistry.org | Reagent not as common as SOCl₂ or PCl₅ |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including sulfonyl chlorides. The focus is on reducing the environmental impact by minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.
A significant advancement in the green synthesis of sulfonyl chlorides is the development of solvent-free reaction conditions. As demonstrated with reagents like TAPC, the conversion of sulfonic acids to sulfonyl chlorides can be achieved by simply grinding the reactants together at room temperature, completely eliminating the need for organic solvents. organic-chemistry.org This approach not only reduces solvent waste but also simplifies the purification process.
The use of water as a reaction medium is another cornerstone of green chemistry. While sulfonyl chlorides are generally susceptible to hydrolysis, certain methods have been developed to utilize aqueous systems. For instance, the oxidative chlorination of thiols or disulfides to sulfonyl chlorides has been successfully carried out in water using reagents like oxone in the presence of a chloride source. rsc.org This method avoids the use of hazardous organic solvents and often allows for easy product isolation. rsc.org Another approach involves the synthesis from anilines in aqueous media, where the resulting sulfonyl chloride precipitates out of the reaction mixture, protecting it from hydrolysis. researchgate.netacs.org
The following table summarizes some green solvent and solvent-free approaches applicable to sulfonyl chloride synthesis.
Table 2: Green Chemistry Approaches to Sulfonyl Chloride Synthesis
| Approach | Reaction System | Key Advantages |
|---|---|---|
| Solvent-Free | Grinding of solid reagents (e.g., sulfonic acid and TAPC) | No solvent waste, simplified purification, often milder conditions organic-chemistry.org |
| Aqueous Medium | Use of water as the solvent | Environmentally benign, non-flammable, low cost rsc.org |
| Ionic Liquids | Use as recyclable reaction media | Low vapor pressure, tunable properties, potential for catalyst recycling |
Catalysis plays a crucial role in developing more sustainable synthetic methods. For the synthesis of sulfonyl chlorides, research has focused on developing catalysts that can operate under milder conditions and are recyclable.
For instance, in the conversion of sulfonic acids to sulfonyl chlorides, the use of catalytic DMF with thionyl chloride is a classic example. However, efforts are being made to find more benign catalysts. While not directly applied to this compound, the development of solid-supported catalysts or phase-transfer catalysts for chlorosulfonation reactions represents a promising area of research. These catalysts can facilitate the reaction in multiphasic systems, allowing for easier separation and recycling of the catalyst, thereby reducing waste.
In the broader context of sulfonyl chloride synthesis, photocatalysis has emerged as a green alternative. For example, the synthesis of sulfonyl chlorides from aryldiazonium salts has been achieved using a heterogeneous potassium poly(heptazine imide) photocatalyst under visible light irradiation at room temperature. acs.orgnih.gov This method avoids the use of harsh reagents and high temperatures. While this specific methodology starts from anilines, it highlights the potential of developing novel catalytic systems for the synthesis of the target compound or its precursors under more sustainable conditions.
Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 4 Fluorobenzenesulphonyl Chloride
Nucleophilic Substitution at the Sulfonyl Chloride Center
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 3-Acetyl-4-fluorobenzenesulphonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Consequently, this center is susceptible to attack by a wide range of nucleophiles. The predominant mechanism for these reactions is a bimolecular nucleophilic substitution (SN2-like), which proceeds through a trigonal bipyramidal transition state. nih.govcdnsciencepub.combeilstein-journals.org Electron-withdrawing substituents on the aromatic ring, such as the acetyl and fluoro groups present in this molecule, are known to accelerate the rate of nucleophilic attack by stabilizing the developing negative charge in the transition state. mdpi.com
Formation of Sulfonamides with Nitrogen Nucleophiles
One of the most characteristic reactions of arylsulfonyl chlorides is their reaction with primary and secondary amines, as well as ammonia, to yield sulfonamides. cbijournal.comresearchgate.net This reaction is typically rapid and exothermic. The mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. libretexts.org The reaction generates hydrogen chloride (HCl) as a byproduct, which will react with the amine base present. Therefore, the reaction is commonly carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the generated HCl and drive the reaction to completion. researchgate.net
The general reaction is as follows:
R¹R²NH + this compound → 3-Acetyl-4-fluorobenzenesulphonamide derivative + HCl
While specific documented examples for this compound are not prevalent in readily available literature, its reactivity is predictable. The following table illustrates the expected products from reactions with common nitrogen nucleophiles.
Representative Reactions with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Product |
|---|---|
| Ammonia (NH₃) | 3-Acetyl-4-fluorobenzenesulphonamide |
| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-3-acetyl-4-fluorobenzenesulphonamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-acetyl-4-fluorobenzenesulphonamide |
Synthesis of Sulfonate Esters with Oxygen Nucleophiles
In a similar fashion to nitrogen nucleophiles, oxygen nucleophiles such as alcohols and phenols react with this compound to form sulfonate esters. researchgate.net This reaction, often referred to as sulfonylation, is a common method for converting an alcohol's hydroxyl group into a good leaving group (sulfonate). youtube.comlibretexts.org The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride ion. youtube.com A weak base, typically pyridine, is used both as a catalyst and to scavenge the HCl byproduct. youtube.com
The general reaction is as follows:
R-OH + this compound → Alkyl/Aryl 3-acetyl-4-fluorobenzenesulfonate + HCl
The table below shows the expected sulfonate ester products from reactions with representative oxygen nucleophiles.
Representative Reactions with Oxygen Nucleophiles
| Oxygen Nucleophile | Product |
|---|---|
| Methanol (CH₃OH) | Methyl 3-acetyl-4-fluorobenzenesulfonate |
| Phenol (C₆H₅OH) | Phenyl 3-acetyl-4-fluorobenzenesulfonate |
| Ethanol (CH₃CH₂OH) | Ethyl 3-acetyl-4-fluorobenzenesulfonate |
Reactions with Sulfur and Carbon Nucleophiles
Sulfur Nucleophiles: Thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), are powerful nucleophiles due to the high polarizability of sulfur. chemistrysteps.comlibretexts.org They are expected to react readily with this compound to form thiosulfonate esters. This reaction proceeds via the same SN2-like mechanism at the sulfur center. researchgate.netyoutube.com
Carbon Nucleophiles: Highly reactive carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), present a more complex reaction profile. libretexts.orglibretexts.org While they can attack the sulfonyl sulfur to displace the chloride and form a sulfone, they are also potent nucleophiles for carbonyl groups. chemistrysteps.comyoutube.com Therefore, a competing reaction is the nucleophilic addition to the carbonyl carbon of the acetyl moiety, which would lead to a tertiary alcohol after workup. The reaction outcome would likely be a mixture of products, highly dependent on the specific reagent, stoichiometry, and reaction conditions (e.g., temperature).
Kinetic and Thermodynamic Studies of Nucleophilic Attack
Kinetic studies on a wide range of substituted benzenesulfonyl chlorides have provided significant insight into the mechanism of nucleophilic substitution at the sulfonyl center. cdnsciencepub.combeilstein-journals.org The reaction is typically second-order, consistent with an SN2-type mechanism. nih.govmdpi.com Investigations using Hammett plots, which correlate reaction rates with substituent electronic effects, show a positive ρ (rho) value for the reaction of benzenesulfonyl chlorides with nucleophiles. nih.govmdpi.com For the isotopic chloride-chloride exchange reaction, the ρ value was determined to be +2.02. nih.govmdpi.com
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring. mdpi.com These groups help to stabilize the electron-rich transition state by withdrawing electron density. Conversely, electron-donating groups slow down the reaction.
In this compound, both substituents are electron-withdrawing:
Acetyl Group (-COCH₃): Located meta to the sulfonyl chloride group, it exerts a strong -I and -M effect, making it strongly deactivating.
Based on this, this compound is expected to be significantly more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride. The following table, adapted from kinetic data on the chloride exchange reaction for various substituted benzenesulfonyl chlorides, illustrates this trend. mdpi.com
Relative Reactivity of Substituted Benzenesulfonyl Chlorides
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Relative Rate Constant (k/k₀) at 25°C |
|---|---|---|
| 4-OCH₃ | -0.27 | 0.20 |
| 4-CH₃ | -0.17 | 0.57 |
| H | 0.00 | 1.00 |
| 4-Cl | +0.23 | 2.80 |
| 3-NO₂ | +0.71 | 31.8 |
The data clearly shows that strong electron-withdrawing groups like nitro (-NO₂) dramatically increase the reaction rate. The combined electron-withdrawing nature of the fluoro and acetyl groups in this compound places it firmly on the high-reactivity end of this spectrum.
Transformations Involving the Acetyl Moiety
Beyond the reactivity at the sulfonyl center, the acetyl group provides another site for chemical modification.
Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of the acetyl group to a carboxylic acid derivative would yield 3-carboxy-4-fluorobenzenesulfonyl chloride or its corresponding acid. This transformation is synthetically challenging due to the hydrolytic instability of the sulfonyl chloride functional group. Many standard reagents for oxidizing aryl methyl ketones to carboxylic acids (e.g., potassium permanganate, sodium hypochlorite (B82951) via the haloform reaction) require aqueous basic, acidic, or strongly oxidative conditions that would readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, or cause other undesired side reactions.
Achieving this selective oxidation would necessitate the use of specialized, non-hydrolytic conditions. Potential, though unconfirmed, strategies might involve protection of the sulfonyl chloride group or the use of specific oxidants under anhydrous conditions. The successful execution of this transformation remains a significant synthetic hurdle, underscoring the need for careful consideration of reagent compatibility when multiple reactive functional groups are present in a molecule.
Reduction Reactions to Alcohol or Alkane Derivatives
The acetyl group (-COCH₃) of this compound is susceptible to reduction, a common transformation for ketones. wikipedia.org This can yield either a secondary alcohol or a fully reduced alkyl (ethyl) group, depending on the reagents and conditions employed.
Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are widely used for the reduction of ketones to secondary alcohols. wikipedia.orglibretexts.org The reaction with NaBH₄ is typically carried out in an alcoholic or aqueous solvent, while the more reactive LiAlH₄ requires anhydrous conditions, usually in an ether solvent, followed by an acidic or aqueous workup. chemguide.co.uk The reduction of the acetyl group in this compound would result in the formation of 1-(4-fluoro-3-(chlorosulfonyl)phenyl)ethan-1-ol.
For complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-), forming an alkane derivative, stronger methods are required. The two primary methods for this transformation are the Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These reactions would convert the acetyl group to an ethyl group, yielding 4-fluoro-3-ethylbenzenesulphonyl chloride. The choice of method would depend on the stability of the sulfonyl chloride group under the respective harsh acidic or basic conditions.
| Reaction Type | Typical Reagents | Product Functional Group | Potential Product Name |
|---|---|---|---|
| Reduction to Alcohol | NaBH₄, MeOH or LiAlH₄, Et₂O then H₃O⁺ | Secondary Alcohol (-CH(OH)CH₃) | 1-(4-fluoro-3-(chlorosulfonyl)phenyl)ethan-1-ol |
| Reduction to Alkane (Clemmensen) | Zn(Hg), conc. HCl | Alkane (-CH₂CH₃) | 4-fluoro-3-ethylbenzenesulphonyl chloride |
| Reduction to Alkane (Wolff-Kishner) | H₂NNH₂, KOH, heat | Alkane (-CH₂CH₃) | 4-fluoro-3-ethylbenzenesulphonyl chloride |
Condensation and Carbonyl Functionalization Reactions
The carbonyl carbon of the acetyl group is electrophilic, and the adjacent methyl protons are weakly acidic, allowing it to participate in various condensation reactions. These reactions are fundamental in forming new carbon-carbon bonds.
One of the most common reactions is the aldol (B89426) condensation, where the enolate of the ketone attacks another carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. Similarly, condensation with aryl aldehydes (Claisen-Schmidt condensation) could yield chalcone-like structures.
Reactions with amines are also possible. For instance, reaction with a primary amine would form an imine, while reaction with a secondary amine could lead to an enamine. Condensation with hydroxylamine (B1172632) would produce an oxime, and reaction with hydrazine derivatives would yield hydrazones. These reactions are characteristic of aryl ketones and are expected for this compound, provided the sulfonyl chloride group remains intact under the reaction conditions. researchgate.netresearchgate.net
| Reactant | Reaction Type | Product Type |
|---|---|---|
| Aldehyde/Ketone (with base or acid) | Aldol Condensation | β-Hydroxy Ketone or α,β-Unsaturated Ketone |
| Primary Amine (R-NH₂) | Imination | Imine |
| Hydroxylamine (NH₂OH) | Oximation | Oxime |
| Hydrazine (H₂NNH₂) | Hydrazone Formation | Hydrazone |
Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its three substituents: the fluoro, acetyl, and sulfonyl chloride groups.
Electrophilic Aromatic Substitution Patterns and Selectivity
The position of any new substituent introduced onto the aromatic ring via EAS is determined by the directing effects of the existing groups. uomustansiriyah.edu.iq
Fluoro group (-F): An ortho, para-director.
Acetyl group (-COCH₃): A meta-director. uci.edu
Sulfonyl chloride group (-SO₂Cl): A meta-director.
In this compound, the substituents are positioned as follows: -SO₂Cl at C1, -COCH₃ at C3, and -F at C4. The directing effects of these groups are antagonistic:
The -SO₂Cl group at C1 directs incoming electrophiles to position C5.
The -COCH₃ group at C3 directs incoming electrophiles to position C5.
The -F group at C4 directs incoming electrophiles ortho to itself, to positions C3 and C5.
Influence of Acetyl and Fluoro Groups on Ring Activation/Deactivation
Substituents on a benzene ring significantly influence its reactivity towards electrophiles by either donating or withdrawing electron density. msu.edu
Activating groups donate electron density, making the ring more nucleophilic and increasing the rate of EAS. masterorganicchemistry.com
Deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the rate of EAS. fiveable.me
In the case of this compound, all three substituents are deactivating.
Fluoro Group (-F): Halogens are an exception among ortho, para-directors as they are deactivating. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect (-I) outweighing their weaker electron-donating resonance effect (+R).
Acetyl Group (-COCH₃): This is a moderately deactivating group. It withdraws electron density from the ring through both induction and resonance. uci.edu
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety, which acts through both inductive and resonance effects.
The cumulative effect of three deactivating groups makes the aromatic ring of this compound extremely electron-deficient and therefore highly unreactive towards electrophilic aromatic substitution. msu.edufiveable.me Carrying out such reactions would likely require harsh conditions. msu.edu
| Substituent | Position | Effect on Reactivity | Directing Effect | Target Position(s) |
|---|---|---|---|---|
| -SO₂Cl | C1 | Strongly Deactivating | Meta | C5 |
| -COCH₃ | C3 | Moderately Deactivating | Meta | C5 |
| -F | C4 | Weakly Deactivating | Ortho, Para | C5 |
Metal-Catalyzed Coupling Reactions (e.g., where the sulfonyl chloride acts as a leaving group)
Aryl sulfonyl chlorides can serve as electrophilic partners in metal-catalyzed cross-coupling reactions, although they are used less commonly than aryl halides. epfl.ch In these reactions, the C-S bond is cleaved, and a new carbon-carbon or carbon-heteroatom bond is formed, with the sulfonyl chloride moiety acting as a leaving group.
Palladium-catalyzed reactions are prominent in this area. For instance, desulfinative cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Negishi (with organozincs) reactions have been reported for arylsulfonyl chlorides. epfl.chnih.gov These transformations typically involve a catalytic cycle of oxidative addition of the palladium(0) complex to the C-SO₂Cl bond, followed by transmetalation with the organometallic reagent and reductive elimination to yield the coupled product.
Given this precedent, this compound could potentially undergo such coupling reactions at the C1 position. For example, a Suzuki coupling with an arylboronic acid could yield a derivative of 3-acetyl-4-fluorobiphenyl. The success of such a reaction would depend on the specific catalyst system and conditions, and the relative reactivity of the C-S bond compared to other potential reaction sites on the molecule.
Detailed Reaction Mechanism Elucidation
Reduction of the Acetyl Group: The reduction with a hydride reagent like NaBH₄ proceeds via nucleophilic attack of the hydride (H⁻) on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral alkoxide intermediate. In a second step, this intermediate is protonated by the solvent (e.g., methanol) or an added acid to give the final alcohol product. chemistrysteps.com
Electrophilic Aromatic Substitution (EAS): A hypothetical EAS reaction at C5 would follow a two-step mechanism. masterorganicchemistry.combyjus.com
Attack by the Electrophile: The aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.orglumenlearning.com
Deprotonation: A weak base removes the proton from the sp³-hybridized carbon atom that bears the new electrophile. byjus.com This restores the carbon-carbon double bond and the aromatic system, leading to the substituted product. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling: A generic palladium-catalyzed Suzuki coupling mechanism involving the sulfonyl chloride would proceed through a catalytic cycle:
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-sulfur bond of the sulfonyl chloride, forming an arylpalladium(II) complex.
Transmetalation: The organoborane reagent (from the boronic acid and a base) transfers its organic group to the palladium complex, displacing the sulfonyl chloride group.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the palladium(0) catalyst.
Derivatization and Functionalization Strategies Based on 3 Acetyl 4 Fluorobenzenesulphonyl Chloride
Design and Synthesis of Novel Sulfonamide Derivatives
The primary reaction pathway for 3-Acetyl-4-fluorobenzenesulphonyl chloride involves the sulfonyl chloride group (-SO₂Cl), which readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR). This classic nucleophilic substitution reaction is the cornerstone for creating a vast array of sulfonamide derivatives.
The general synthesis is typically carried out by reacting the sulfonyl chloride with an amine in an appropriate solvent, such as dichloromethane, often in the presence of a base like triethylamine or sodium carbonate to act as an HCl scavenger. mdpi.commdpi.com The reaction proceeds under mild conditions, usually at room temperature, and provides good to excellent yields of the desired sulfonamide product. nih.gov
Structural Modification for Targeted Applications
By carefully selecting the amine coupling partner, the structural and functional properties of the resulting sulfonamide can be precisely tailored. The acetyl and fluoro groups on the benzenoid core of this compound can be leveraged to influence the compound's pharmacokinetic and pharmacodynamic profile. For instance, the acetyl group provides a hydrogen bond acceptor site and a point for further chemical modification, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.
The derivatization strategy allows for the introduction of a wide variety of functional groups and structural motifs by choosing amines with desired properties. This includes aliphatic, aromatic, and heterocyclic amines, each imparting unique characteristics to the final molecule.
Table 1: Illustrative Examples of Amine Reactants for Sulfonamide Synthesis
| Amine Reactant | Resulting Sulfonamide Structure (Illustrative) | Potential Application Focus |
| Aniline (B41778) | N-phenyl-3-acetyl-4-fluorobenzenesulfonamide | Core structure for antibacterial agents |
| Piperazine | 1-(3-Acetyl-4-fluorophenylsulfonyl)piperazine | Scaffold for CNS-active agents |
| 2-Aminopyridine | N-(pyridin-2-yl)-3-acetyl-4-fluorobenzenesulfonamide | Metal-chelating agents, enzyme inhibitors |
| L-Phenylalanine methyl ester | Methyl 2-(3-acetyl-4-fluorophenylsulfonamido)-3-phenylpropanoate | Amino acid conjugates for targeted delivery |
Heterocyclic Conjugation Strategies
Conjugating heterocyclic moieties to the sulfonamide core is a widely employed strategy in medicinal chemistry to access novel chemical space and modulate biological activity. Reacting this compound with various amino-substituted heterocycles can produce compounds with potential applications as enzyme inhibitors or receptor modulators. Heterocycles such as pyridine (B92270), piperazine, and thiazole can be readily incorporated. apolloscientific.co.uk The synthesis follows the standard sulfonylation procedure, where the exocyclic or endocyclic amino group of the heterocycle acts as the nucleophile. scholarsresearchlibrary.comekb.eg
Preparation of Sulfonate Esters and Sulfonothioates for Diverse Applications
Beyond sulfonamides, the sulfonyl chloride moiety is an excellent precursor for the synthesis of sulfonate esters and related derivatives. Sulfonate esters are formed by the reaction of this compound with alcohols or phenols, typically in the presence of a non-nucleophilic base like pyridine. youtube.com This reaction, often called sulfonylation, effectively "activates" the hydroxyl group of the alcohol, converting it into a good leaving group for subsequent substitution or elimination reactions. youtube.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com This provides a reliable method for creating a diverse range of sulfonate esters, which are valuable intermediates in organic synthesis and have applications as therapeutic agents themselves. researchgate.net
Library Synthesis and Combinatorial Approaches
This compound is an ideal scaffold for library synthesis and combinatorial chemistry due to its trifunctional nature. The high reactivity and selectivity of the sulfonyl chloride group allow for its use in parallel synthesis schemes to rapidly generate large numbers of distinct sulfonamide derivatives. nih.gov
In a typical combinatorial approach, the core scaffold can be reacted with a diverse set of building blocks. For example, an array of different amines can be reacted in parallel with the sulfonyl chloride to create a primary library of sulfonamides. Each member of this library retains the acetyl and fluoro groups, which can then be subjected to a second round of diversification reactions targeting the acetyl group. This "libraries from libraries" strategy allows for the exponential expansion of chemical diversity from a single, versatile starting material.
Table 2: Combinatorial Derivatization Scheme
| Step | Reactive Site | Reagent Class | Resulting Moiety |
| 1 | Sulfonyl Chloride | Diverse Primary/Secondary Amines | Library of Sulfonamides |
| 2 | Acetyl Group | Hydrazines / Hydroxylamines | Sub-library of Hydrazones / Oximes |
| 3 | Acetyl Group | Reducing Agents | Sub-library of Secondary Alcohols |
This approach facilitates the efficient exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.
Applications in Advanced Organic Synthesis and Translational Research
Role as a Key Intermediate in Complex Molecular Synthesis
The inherent reactivity of the sulfonyl chloride group, coupled with the directing effects of the acetyl and fluoro substituents, positions 3-Acetyl-4-fluorobenzenesulphonyl chloride as a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the sulfonyl chloride, acetyl, and fluoro groups activates the aromatic ring towards certain transformations while directing others, offering chemists precise control over synthetic outcomes.
Construction of Substituted Aromatic and Heterocyclic Scaffolds
The sulfonyl chloride moiety is a well-established functional group for the introduction of sulfur-containing functionalities into organic molecules. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to the construction of a wide array of substituted aromatic and heterocyclic scaffolds. researchgate.net
For instance, the reaction of this compound with primary or secondary amines would yield the corresponding sulfonamides. These sulfonamide derivatives are prevalent in many biologically active compounds. Furthermore, the acetyl group can serve as a handle for further synthetic manipulations, such as aldol (B89426) condensations, to build more complex carbon skeletons. The fluorine atom, in turn, can modulate the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry. arabjchem.org
The presence of the acetyl group also opens pathways to various heterocyclic systems. Condensation reactions of the acetyl group with hydrazines, hydroxylamines, or other bifunctional nucleophiles can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic rings. This versatility makes this compound a powerful tool for generating libraries of diverse molecular scaffolds for drug discovery and other applications.
Precursor for Advanced Building Blocks
Beyond its direct use in scaffold synthesis, this compound can be transformed into a variety of more advanced building blocks. The sulfonyl chloride group can be reduced to a sulfinic acid or a thiol, each with its own unique reactivity profile. The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further points for diversification.
Moreover, the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other functional groups at that position. This array of possible transformations enables the conversion of this primary building block into a multitude of secondary and tertiary intermediates, tailored for specific and complex synthetic targets.
Contributions to Medicinal Chemistry Research (Excluding Clinical Outcomes)
The structural motifs accessible from this compound are of significant interest in the field of medicinal chemistry. The combination of the sulfonamide linkage, the fluorinated aromatic ring, and the potential for further functionalization through the acetyl group provides a rich platform for the design of novel therapeutic agents.
Development of Novel Molecular Probes for Biological Systems
Fluorinated organic molecules are increasingly utilized in the development of molecular probes for imaging and biological assays. The presence of the fluorine atom in derivatives of this compound could be exploited for ¹⁹F-NMR spectroscopy or positron emission tomography (PET) imaging, provided a suitable fluorine-18 (B77423) isotope is incorporated.
Furthermore, the acetyl group can be a site for the attachment of fluorophores or other reporter groups. For example, condensation of the acetyl group with a fluorescent hydrazine (B178648) could yield a fluorescent probe. The sulfonamide portion of the molecule can be designed to interact with specific biological targets, allowing for the targeted delivery of the probe. This approach enables the visualization and study of biological processes at the molecular level.
Enabling Semisynthetic Approaches to Natural Product Analogues
Natural products are a rich source of inspiration for drug discovery, but their complex structures often pose significant synthetic challenges. Semisynthesis, the chemical modification of a natural product or its derivatives, offers a powerful strategy to create novel analogues with improved properties.
This compound can be used to introduce the 3-acetyl-4-fluorophenylsulfonyl moiety into natural product scaffolds containing reactive hydroxyl or amino groups. This modification can alter the parent molecule's solubility, metabolic stability, and biological activity. The fluorine atom, in particular, is known to often enhance the metabolic stability and binding affinity of drug candidates. arabjchem.org This approach allows for the rapid generation of new chemical entities based on proven natural product templates.
Potential Applications in Materials Science Research
The unique electronic and physical properties of fluorinated aromatic compounds suggest potential applications for derivatives of this compound in materials science. The incorporation of fluorine into organic materials can significantly impact their thermal stability, chemical resistance, and electronic properties. numberanalytics.com
For example, polymers incorporating the 3-acetyl-4-fluorobenzenesulfonyl moiety could exhibit enhanced thermal stability and resistance to oxidative degradation. The polar nature of the sulfonyl and acetyl groups could also influence the polymer's solubility and morphology. Furthermore, the electron-withdrawing character of the substituents on the aromatic ring can lower the energy levels of the frontier molecular orbitals, a property that can be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
The ability to form diverse derivatives through the sulfonyl chloride and acetyl groups allows for the fine-tuning of the material's properties. For instance, the synthesis of liquid crystals or electro-optic materials containing this fluorinated aromatic core is a plausible area of investigation.
Synthesis of Monomers for Functional Polymers
The development of functional polymers with tailored thermal, mechanical, and optical properties is a cornerstone of modern materials science. The efficacy of this compound in this field stems from the orthogonal reactivity of its functional groups, which allows for its incorporation into polymer backbones or as a pendant group to impart specific functionalities.
The sulfonyl chloride moiety is particularly reactive towards nucleophiles like amines and alcohols, readily forming stable sulfonamide or sulfonate ester linkages. nih.gov This reaction is a fundamental step in step-growth polymerization. For instance, the compound can be reacted with aromatic diamines or diols to form prepolymers, which can then be further polymerized. The acetyl and fluoro groups can then be used to modulate the properties of the resulting polymer, such as solubility, thermal stability, and glass transition temperature, or to serve as sites for post-polymerization modification.
Research into related structures has shown that sulfonyl-containing monomers are integral to the synthesis of high-performance polymers like poly(ether sulfone)s and polyimides, prized for their exceptional thermal and chemical resistance. The incorporation of fluorine atoms often enhances these properties, increasing oxidative stability and lowering the dielectric constant. While direct polymerization of this compound is not typical, its role as a precursor to custom-designed monomers is of significant interest. chemistryviews.orgkorea.ac.kr
Table 1: Functional Groups of this compound and Their Roles in Polymer Synthesis
| Functional Group | Type of Reaction | Role in Polymer Synthesis | Resulting Linkage/Group |
| -SO₂Cl (Sulfonyl Chloride) | Nucleophilic Acyl Substitution | Chain formation (polymer backbone) | Sulfonamide, Sulfonate Ester |
| -C(O)CH₃ (Acetyl) | Condensation, Reduction/Oxidation | Cross-linking site, Property modification | Ketimine, Modified aliphatic group |
| -F (Fluoro) | Nucleophilic Aromatic Substitution | Monomer modification, Grafting site | Ether, Amine |
Precursors for Dyes and Pigments with Specific Properties
The synthesis of novel dyes and pigments is critical for applications ranging from textiles to advanced optical materials. Benzenesulfonyl chlorides are established intermediates in the production of various classes of dyes. marketpublishers.comquora.com The specific combination of functional groups in this compound makes it a promising precursor for dyes with desirable properties such as high lightfastness, thermal stability, and strong substrate affinity.
The sulfonyl chloride group serves as a reactive "handle" to covalently bond the chromophore (the color-bearing part of the dye molecule) to a substrate, such as the fibers in a textile. This is the principle behind reactive dyes, which form strong, permanent bonds, leading to excellent wash fastness. google.com
The acetyl and fluoro substituents on the aromatic ring act as powerful electronic modifiers. These groups can influence the absorption spectrum of the final dye molecule, allowing for the fine-tuning of its color. A fluorine atom, being highly electronegative, can significantly alter the electron density within the chromophore, which may lead to deeper colors (a bathochromic shift) and improved stability against photodegradation. nih.gov The acetyl group can similarly be used to modulate the electronic properties or serve as a point of attachment for further functionalization. For example, the aromatic ring of the molecule could be nitrated, then reduced to form an aniline (B41778) derivative. This new amino group can be diazotized and coupled with other aromatic compounds to create a vast array of azo dyes, with the sulfonyl chloride, fluoro, and acetyl groups providing tailored properties. google.com
Table 2: Contribution of Functional Groups to Dye Properties
| Functional Group | Potential Role in Dye Synthesis | Impact on Final Dye Properties |
| -SO₂Cl (Sulfonyl Chloride) | Reactive site for covalent bonding to substrates (e.g., cellulose (B213188) fibers). | Enhances wash fastness and permanence. |
| -C(O)CH₃ (Acetyl) | Auxochrome; site for further condensation reactions to extend conjugation. | Modulates color (hue and intensity); can increase molecular complexity. |
| -F (Fluoro) | Electronic modifier of the chromophore system. | Can improve lightfastness, thermal stability, and shift color. |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Acetyl-4-fluorobenzenesulphonyl chloride, a complete NMR characterization would include ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, mapping the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure, for instance, by correlating the acetyl protons to the aromatic ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, although it is often more critical for larger, more complex molecules.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS would provide an extremely precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Analysis of the isotopic pattern, particularly for chlorine (³⁵Cl and ³⁷Cl), would further validate the presence of a chlorine atom. The fragmentation pattern observed in the mass spectrum would offer additional structural clues, as the molecule would break apart in a predictable manner upon ionization.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would display characteristic absorption or scattering bands corresponding to specific functional groups. Key expected vibrations for this compound would include:
C=O stretching from the acetyl group.
Asymmetric and symmetric S=O stretching from the sulphonyl chloride group.
C-F stretching.
S-Cl stretching.
Aromatic C=C and C-H stretching and bending vibrations.
The collection of these vibrational frequencies provides a unique "fingerprint" for the compound.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific experimental X-ray crystallography data for the compound this compound. This indicates that the single-crystal X-ray structure of this specific compound has likely not been determined or, if determined, has not been deposited in these public repositories.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for elucidating the exact bond lengths, bond angles, and torsion angles of this compound in its solid state. Such data would offer definitive insights into the molecule's conformation, including the orientation of the acetyl and sulphonyl chloride groups relative to the fluorinated benzene (B151609) ring.
Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture of the compound in the solid state.
Without experimental crystallographic data, any discussion on the solid-state conformation and intermolecular interactions of this compound would be purely speculative, based on computational modeling or comparison with structurally related compounds. However, to maintain scientific accuracy as per the instructions, no such speculative analysis will be presented.
Should the crystal structure of this compound be determined and published in the future, it would be possible to generate detailed data tables summarizing its crystallographic parameters.
Computational and Theoretical Studies of 3 Acetyl 4 Fluorobenzenesulphonyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 3-Acetyl-4-fluorobenzenesulphonyl chloride, DFT calculations are instrumental in building a fundamental understanding of its electronic nature and predicting its spectroscopic behavior.
Quantum chemical calculations provide a granular view of the electron distribution and orbital interactions within this compound. The benzene (B151609) ring is substituted with three distinct groups: an acetyl group (-COCH₃), a fluorine atom (-F), and a sulphonyl chloride group (-SO₂Cl). All three substituents are electron-withdrawing, which significantly influences the electronic properties of the aromatic system.
DFT calculations would reveal a significant polarization of the molecule. The electronegative oxygen, fluorine, and chlorine atoms pull electron density away from the carbon and sulfur atoms. This electron-withdrawing effect makes the aromatic ring electron-deficient, which in turn affects its reactivity in chemical reactions, such as electrophilic aromatic substitution. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy and localization of these frontier orbitals are key determinants of the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized around the sulphonyl chloride group, highlighting the sulfur atom as a primary electrophilic center.
A molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen and fluorine atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms and the sulfur atom, marking them as sites for potential nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Characteristic | Significance |
| Dipole Moment | A significant net dipole moment directed towards the electron-withdrawing substituents. | Influences intermolecular interactions, solubility in polar solvents, and overall molecular polarity. |
| Atomic Charges | Partial positive charges on the sulfur atom and the carbonyl carbon; partial negative charges on the oxygen, fluorine, and chlorine atoms. | Identifies the primary electrophilic and nucleophilic centers within the molecule, predicting sites of chemical reactivity. |
| HOMO Energy | Relatively low energy level due to the presence of strong electron-withdrawing groups. | Indicates a higher ionization potential and lower propensity to act as an electron donor. |
| LUMO Energy | Low energy level, with significant localization on the sulphonyl chloride moiety. | Suggests high electron affinity and susceptibility of the sulfur atom to nucleophilic attack. |
| HOMO-LUMO Gap | A relatively large energy gap. | Correlates with the kinetic stability and the energy required for electronic excitation of the molecule. |
| Electrostatic Potential | Negative potential (red/yellow) around the oxygen and fluorine atoms. Positive potential (blue) around the sulfur atom and aromatic protons. | Provides a visual map of the charge distribution, guiding the understanding of non-covalent interactions and reaction sites. |
DFT calculations are highly effective in predicting various spectroscopic properties, which can serve as a valuable tool for structural confirmation and analysis. scirp.orgescholarship.org
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. These calculations can help in the assignment of experimental IR bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretch of the acetyl group, the symmetric and asymmetric S=O stretches of the sulphonyl group, the C-F stretch, and various aromatic C-H and C-C vibrations. Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org The calculations would show deshielding of the aromatic protons due to the electron-withdrawing nature of the substituents. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons attached to the substituents, and the methyl carbon. The predicted ¹⁹F chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value / Region (Hypothetical) | Assignment |
| IR | Vibrational Frequency (cm⁻¹) | ~1700 cm⁻¹ | C=O stretching of the acetyl group. |
| ~1380 cm⁻¹, ~1190 cm⁻¹ | Asymmetric and symmetric SO₂ stretching of the sulphonyl chloride group. | ||
| ~1250 cm⁻¹ | C-F stretching. | ||
| ¹H NMR | Chemical Shift (δ) | 7.5 - 8.5 ppm | Aromatic protons, showing complex splitting patterns (doublets, triplets of doublets) due to coupling. Their downfield shift indicates a strong deshielding effect from the substituents. |
| ~2.7 ppm | Methyl protons of the acetyl group. | ||
| ¹³C NMR | Chemical Shift (δ) | ~195 ppm | Carbonyl carbon of the acetyl group. |
| 125 - 165 ppm | Aromatic carbons. The carbon attached to fluorine would show a large C-F coupling constant. | ||
| ~27 ppm | Methyl carbon of the acetyl group. | ||
| ¹⁹F NMR | Chemical Shift (δ) | -100 to -120 ppm (relative to CFCl₃) | Fluorine atom attached to the aromatic ring. |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the acetyl and sulphonyl chloride groups to the aromatic ring. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformers. rsc.org
By systematically rotating the dihedral angles (e.g., C-C-C=O of the acetyl group and C-C-S-Cl of the sulphonyl group) and calculating the energy at each step, a potential energy surface (PES) can be mapped. wikipedia.orgprinceton.edumdpi.com This map reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states for conformational changes. Such studies would likely show that the planar conformation, where the acetyl group is coplanar with the benzene ring, is favored due to conjugation. The orientation of the sulphonyl chloride group will be influenced by steric and electrostatic interactions with the adjacent acetyl group.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic substitution at the sulfur atom, a common reaction for sulfonyl chlorides. magtech.com.cnnih.govnih.govresearchgate.net
Using methods like DFT, the entire reaction pathway can be modeled. mdpi.com This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS). cdnsciencepub.comkoreascience.kr The transition state is a high-energy, transient species that represents the peak of the energy barrier for the reaction. Characterizing the TS involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. visualizeorgchem.com The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for determining the reaction rate. For the reaction of this compound with a nucleophile (e.g., an amine), calculations would likely show a concerted Sₙ2-type mechanism, where the nucleophile attacks the sulfur atom as the chloride ion departs. nih.govrsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural or electronic properties of a series of compounds with their chemical reactivity. researchgate.net For a series of substituted benzenesulphonyl chlorides, including the 3-acetyl-4-fluoro derivative, various computational descriptors can be calculated.
These descriptors can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. These calculated descriptors are then correlated with experimentally measured reactivity data, such as reaction rate constants, using statistical methods like multiple linear regression. A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts. The electron-withdrawing properties of the acetyl and fluoro groups are expected to increase the reactivity of the sulfonyl chloride towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. rsc.org
Table 3: Descriptors for QSRR Analysis of Substituted Benzenesulphonyl Chlorides
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | Atomic charge on sulfur, LUMO energy, Dipole moment, Hammett constants (σ). | Quantifies the electrophilicity of the reaction center and the molecule's ability to accept electrons. Electron-withdrawing groups increase the positive charge on sulfur, making it more susceptible to nucleophilic attack. nih.govmdpi.com |
| Steric | Molecular volume, Surface area, Sterimol parameters. | Describes the bulkiness of the substituents near the reaction site. Steric hindrance can affect the accessibility of the nucleophile to the sulfur atom. |
| Topological | Connectivity indices, Wiener index. | Encodes information about the size, shape, and branching of the molecule. |
| Quantum Chemical | Hardness, Electronegativity, Fukui functions. | Provides deeper insights into the intrinsic reactivity and selectivity based on DFT principles. |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (e.g., in solution). koreascience.krresearchgate.netinformahealthcare.comchemrxiv.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces.
For this compound, MD simulations could be used to study its solvation in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water or acetonitrile), one can analyze the structure of the solvation shell and calculate properties like the free energy of solvation. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as dipole-dipole interactions, and potential C-H···O or C-H···F hydrogen bonds. researchgate.netresearchgate.netrsc.orgnih.govnih.gov These interactions are crucial for understanding the molecule's physical properties and its behavior in a biological or chemical system.
Future Research Trajectories and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides, traditionally conducted in batch reactors, is often beset by challenges related to exothermic reactions and the handling of hazardous reagents. mdpi.comresearchgate.net The integration of continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved safety, and the potential for seamless integration into automated synthesis platforms. mdpi.comresearchgate.netresearchgate.net
Recent advancements have demonstrated the successful application of flow chemistry to the synthesis of various aryl sulfonyl chlorides, showcasing significant improvements in space-time yield and process safety. mdpi.com For a compound like 3-Acetyl-4-fluorobenzenesulphonyl chloride, a continuous manufacturing process could be developed using continuous stirred-tank reactors (CSTRs) or plug flow reactors. Such a system would allow for precise temperature control, efficient mixing, and the safe handling of reagents like chlorosulfonic acid or sulfuryl chloride. mdpi.comnih.gov Automation of this process, incorporating real-time monitoring and feedback control, could further enhance consistency and reliability, paving the way for on-demand, scalable production.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited surface-area-to-volume ratio, potential for thermal runaways. | High surface-area-to-volume ratio, excellent heat dissipation. |
| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes at any given time, minimizing risk. |
| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Scalability | Scaling up can be challenging and require significant redevelopment. | Scalable by running the system for longer durations. |
| Automation | Complex to fully automate. | Readily integrated with automated control systems. |
The development of a robust, automated flow synthesis for this compound would not only streamline its production but also facilitate the rapid synthesis of a library of derivatives for further research and application.
Exploration of Bio-Catalytic or Chemoenzymatic Transformations
The burgeoning field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of a complex molecule like this compound is currently underexplored, the potential for chemoenzymatic transformations of this compound and its derivatives is significant.
Enzymes, such as hydrolases, oxidoreductases, and transferases, could be employed for the selective modification of the acetyl or sulfonyl chloride moieties. For instance, a ketoreductase could be used for the enantioselective reduction of the acetyl group to a chiral alcohol, a transformation that is often challenging to achieve with high selectivity using conventional chemical methods. Similarly, specific hydrolases could be investigated for the controlled hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, potentially under milder conditions than traditional aqueous workups.
Furthermore, the fluorine atom and the acetyl group on the benzene (B151609) ring could influence the binding and reactivity of enzymes, leading to novel biocatalytic applications. Research in this area would involve screening enzyme libraries for activity towards this compound and its derivatives, followed by protein engineering to optimize catalytic efficiency and selectivity.
Development of Photo-Redox or Electro-Chemical Synthetic Methods
Visible-light photoredox catalysis and electrochemical synthesis have emerged as powerful tools for forging new chemical bonds under mild and controlled conditions. researchgate.netbohrium.com These methods rely on the generation of radical intermediates, which can participate in a wide array of chemical transformations.
For this compound, photoredox catalysis could enable novel cross-coupling reactions. Upon single-electron reduction, the sulfonyl chloride moiety can generate a sulfonyl radical, which can then be used in additions to alkenes and alkynes, or in coupling reactions with other radical species. researchgate.net The presence of the acetyl and fluoro substituents on the aromatic ring would likely influence the redox potential of the sulfonyl chloride and the reactivity of the resulting radical, opening up possibilities for regioselective functionalization. nih.govnih.gov
Table 2: Potential Photo-Redox and Electro-Chemical Reactions
| Method | Potential Transformation of this compound |
| Photoredox Catalysis | Generation of sulfonyl radicals for addition and coupling reactions. |
| C-H functionalization of the aromatic ring. | |
| Electrochemical Synthesis | Reductive cleavage of the S-Cl bond to form sulfinates. |
| Oxidative coupling reactions involving the aromatic ring. |
Electrochemical methods could also be employed to modulate the reactivity of this compound. Anodic oxidation or cathodic reduction could be used to generate reactive intermediates that could then undergo a variety of synthetic transformations. For example, electrochemical reduction could provide a controlled method for the synthesis of the corresponding sulfinate, a valuable synthetic intermediate.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique electronic and steric properties of this compound make it and its derivatives attractive building blocks for the construction of novel supramolecular assemblies. researchgate.net
The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the packing of molecules in the solid state and their self-assembly in solution. acs.orgresearchgate.net The acetyl group can also act as a hydrogen bond acceptor, while the sulfonyl group, particularly after conversion to a sulfonamide or sulfonate ester, can be a strong hydrogen bond donor or acceptor.
Derivatives of this compound, such as sulfonamides, could be designed to self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels. rsc.org The interplay of hydrogen bonding, π-π stacking, and fluorophilic interactions could be harnessed to control the morphology and properties of these assemblies. nih.govrsc.org Such self-assembling systems could find applications in areas such as drug delivery, tissue engineering, and materials science.
Advanced Spectroscopic Probes and Imaging Agents Research
The development of molecular probes for sensing and imaging is a crucial area of chemical biology and medical diagnostics. The structural motifs present in this compound suggest its potential as a scaffold for the design of advanced spectroscopic probes and imaging agents.
The fluorinated benzene ring is a particularly attractive feature, as the introduction of fluorine-18 (B77423) (¹⁸F) would enable the development of positron emission tomography (PET) imaging agents. mdpi.com PET is a highly sensitive imaging modality that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov A ¹⁸F-labeled derivative of this compound could be designed to target specific enzymes or receptors, providing a valuable tool for disease diagnosis and drug development. acs.org
Furthermore, the sulfonyl chloride group is a reactive handle that can be used to covalently attach the molecule to biomolecules of interest. This could be exploited in the design of activity-based probes, where the probe reacts with the active site of an enzyme, leading to a detectable signal. The acetyl group could also be modified to incorporate a fluorophore or other reporter group, enabling the development of fluorescent probes for microscopy and other imaging techniques. rsc.org The unique electronic environment of the fluorinated aromatic ring could also be harnessed to create probes with environment-sensitive fluorescence properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-acetyl-4-fluorobenzenesulphonyl chloride?
- Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
Chlorosulfonation : Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions .
Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or direct substitution, depending on precursor availability .
Acetylation : Friedel-Crafts acylation or direct acetylation of intermediates using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Critical Note : Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent hydrolysis of the sulfonyl chloride group .
Q. How can researchers characterize this compound to confirm structural integrity?
- Answer : Multi-modal analytical techniques are recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and confirm acetyl (δ ~2.6 ppm) and sulfonyl chloride groups .
- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1730 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M]⁺ and isotopic patterns (e.g., Cl and F isotopes) .
Q. What are the primary reactivity pathways of this compound in organic synthesis?
- Answer : The sulfonyl chloride group is highly electrophilic, enabling:
- Nucleophilic Substitution : Reaction with amines to form sulfonamides, a key step in drug candidate synthesis (e.g., protease inhibitors) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts to generate biaryl derivatives for material science applications .
- Hydrolysis Sensitivity : Rapid hydrolysis in aqueous media necessitates anhydrous conditions during reactions .
Advanced Research Questions
Q. How can substituent electronic effects (e.g., acetyl vs. fluoro) influence the reactivity of this compound?
- Answer :
- Acetyl Group : The electron-withdrawing acetyl group deactivates the aromatic ring, reducing electrophilic substitution rates but stabilizing intermediates in cross-coupling reactions .
- Fluoro Substituent : Ortho/para-directing effects enhance regioselectivity in nucleophilic attacks. Fluorine’s electronegativity also increases the sulfonyl chloride’s electrophilicity .
- Table : Substituent Effects on Reactivity
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Acetyl | Strong EWG | Reduces electrophilic substitution |
| Fluoro | Moderate EWG | Enhances sulfonyl chloride electrophilicity |
Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives of this compound?
- Answer : Discrepancies often arise from:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve amine reactivity but may promote hydrolysis. Use molecular sieves to mitigate this .
- Temperature Control : Exothermic reactions require gradual reagent addition and cooling (e.g., –10°C) to suppress side products .
- Validation : Reproduce protocols with in-situ monitoring (e.g., TLC or FTIR) to track intermediate formation .
Q. How can computational modeling optimize reaction conditions for this compound?
- Answer :
- DFT Calculations : Predict transition states and activation energies for sulfonamide formation, guiding solvent and catalyst selection .
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous media to design stable formulations .
- Validation : Cross-reference computational data with experimental NMR/IR results to refine models .
Q. What in vivo stability challenges arise when using this compound in bioconjugation studies?
- Answer :
- Hydrolysis in Biological Media : Rapid degradation in blood serum necessitates prodrug strategies (e.g., masking sulfonyl chloride as a sulfonate ester) .
- Toxicity : Reactive intermediates may bind non-specifically to proteins; validate selectivity via competitive binding assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
